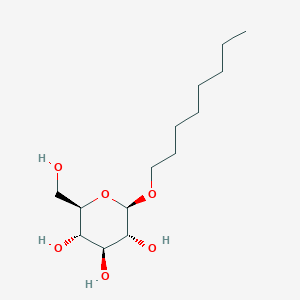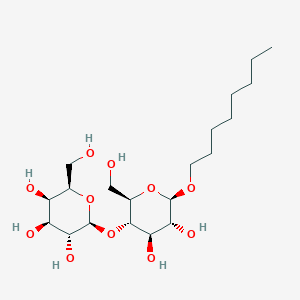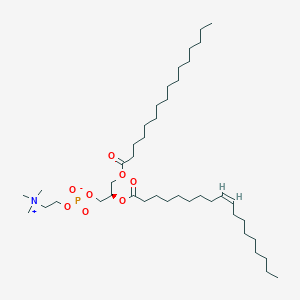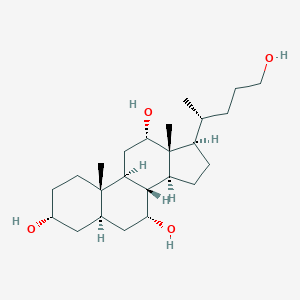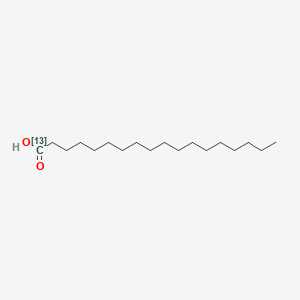
十八烷酸-1-13C
概述
描述
科学研究应用
Octadecanoic acid-1-13C is widely used in scientific research due to its stable isotope label. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and products, particularly in the field of stable isotope-labeled compounds
安全和危害
作用机制
Target of Action
Stearic acid-1-13C, also known as Octadecanoic acid-1-13C, is a long-chain dietary saturated fatty acid . It is a major component of many animal and vegetable fats and oils . The primary targets of Stearic acid-1-13C are the metabolic enzymes and proteases involved in the metabolism of fatty acids .
Mode of Action
Stearic acid-1-13C interacts with its targets by incorporating into the metabolic processes of the cell. As a stable isotope, it is used as a tracer for quantitation during the drug development process . It is incorporated into drug molecules, affecting their pharmacokinetic and metabolic profiles .
Biochemical Pathways
Stearic acid-1-13C is involved in the amino acids and short-chain fatty acid metabolism pathways . It is metabolized in the body, and its carbon atoms are incorporated into various biochemical pathways. This leads to the production of 13C-labeled metabolites, which can be detected and quantified .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Stearic acid-1-13C are similar to those of the non-labeled compound. It is absorbed in the digestive tract, distributed throughout the body, metabolized in the liver and other tissues, and excreted in the urine and feces . The presence of the 13C label allows for the tracking and quantification of the compound’s pharmacokinetics .
Action Environment
The action, efficacy, and stability of Stearic acid-1-13C can be influenced by various environmental factors. These include the presence of other compounds, the pH and temperature of the environment, and the specific characteristics of the individual’s metabolism
生化分析
Biochemical Properties
Stearic Acid-1-13C plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme stearoyl-CoA desaturase, which catalyzes the conversion of stearate to oleate . This conversion is crucial in lipid metabolism and potentially in the treatment of obesity and related disorders .
Cellular Effects
Stearic Acid-1-13C has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have neuroprotective effects against toxicity of oxygen/glucose deprivation or glutamate on rat cortical or hippocampal slices .
Molecular Mechanism
The molecular mechanism of Stearic Acid-1-13C involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its neuroprotective effect may be mainly mediated by the activation of PPAR-γ .
Metabolic Pathways
Stearic Acid-1-13C is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can affect metabolic flux or metabolite levels. For instance, it is a substrate for the enzyme stearoyl-CoA desaturase in the monounsaturated fatty acid biosynthesis pathway .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanoic acid-1-13C typically involves the incorporation of the carbon-13 isotope into the stearic acid molecule. One common method is the carboxylation of a long-chain alkyl halide with carbon-13 labeled carbon dioxide. The reaction conditions often include the use of a strong base like sodium hydroxide or potassium hydroxide to facilitate the carboxylation process .
Industrial Production Methods
Industrial production of Octadecanoic acid-1-13C follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the carbon-13 isotope and ensure its incorporation into the stearic acid molecule. The final product is then purified to achieve high purity levels, typically above 98% .
化学反应分析
Types of Reactions
Octadecanoic acid-1-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form octadecanol.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Octadecanol.
Substitution: Various substituted stearic acid derivatives depending on the reagent used.
相似化合物的比较
Similar Compounds
Stearic acid-13C18: Another stable isotope-labeled variant of stearic acid with carbon-13 incorporated at the 18th carbon position.
Palmitic acid-1-13C: A similar compound with carbon-13 labeled at the first carbon position of palmitic acid.
Lauric acid-1-13C: A shorter-chain fatty acid with carbon-13 labeled at the first carbon position.
Uniqueness
Octadecanoic acid-1-13C is unique due to its specific labeling at the first carbon position, making it particularly useful for studying the initial steps of metabolic pathways. Its long carbon chain also makes it suitable for studying lipid metabolism and interactions within biological membranes .
属性
IUPAC Name |
(113C)octadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i18+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-CPZJZEHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583512 | |
| Record name | (1-~13~C)Octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85541-42-0 | |
| Record name | (1-~13~C)Octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 85541-42-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

